molecular formula C26H20ClNO B286559 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide

Numéro de catalogue: B286559
Poids moléculaire: 397.9 g/mol
Clé InChI: QVCICGKJOCYJEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mécanisme D'action

The selective inhibition of HDAC6 by 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide leads to the accumulation of acetylated tubulin, which disrupts the microtubule network in cancer cells and induces apoptosis. HDAC6 inhibition also leads to the activation of heat shock protein 90 (HSP90), which plays a role in protein folding and stabilization. This activation leads to the degradation of oncoproteins, such as Bcr-Abl and FLT3, which are involved in the development of cancer.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has been found to have potential therapeutic applications in neurodegenerative disorders, such as Huntington's disease and Alzheimer's disease. HDAC6 inhibition has been shown to enhance the clearance of misfolded proteins, such as huntingtin and tau, which are involved in the development of these diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide is its selectivity for HDAC6, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of drug resistance, as well as its inability to penetrate the blood-brain barrier in the treatment of neurodegenerative disorders.

Orientations Futures

Future research on 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide could focus on the development of combination therapies with other anticancer drugs to enhance its efficacy. Additionally, further studies could investigate its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. The development of more potent and selective HDAC6 inhibitors could also be explored to overcome the limitations of this compound.
Conclusion
In conclusion, this compound is a promising therapeutic agent with potential applications in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. Its selective inhibition of HDAC6 has been found to induce apoptosis in cancer cells and enhance the clearance of misfolded proteins in neurodegenerative disorders. Further research is needed to fully explore its therapeutic potential and overcome its limitations.

Méthodes De Synthèse

The synthesis of 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide involves several steps, including the condensation of 1,2-dihydroacenaphthylene-5-carboxylic acid with benzylamine, followed by chlorination and coupling with 2-amino-4-chlorobenzamide. The final product is obtained after purification and crystallization.

Applications De Recherche Scientifique

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to enhance the efficacy of other anticancer drugs, such as bortezomib and lenalidomide.

Propriétés

Formule moléculaire

C26H20ClNO

Poids moléculaire

397.9 g/mol

Nom IUPAC

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide

InChI

InChI=1S/C26H20ClNO/c27-23-12-5-4-10-22(23)26(29)28-25(19-7-2-1-3-8-19)21-16-15-18-14-13-17-9-6-11-20(21)24(17)18/h1-12,15-16,25H,13-14H2,(H,28,29)

Clé InChI

QVCICGKJOCYJEC-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5Cl

SMILES canonique

C1CC2=CC=C(C3=CC=CC1=C23)C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.